N-(carboxymethyl)-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine
Description
N-(carboxymethyl)-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine is a synthetic derivative of the furochromen family, characterized by a fused furanochromene core substituted with methyl groups at positions 2, 3, and 5, and a ketone at position 5. The side chain comprises a propanoyl group linked to a glycine moiety via a carboxymethyl bridge.
Properties
Molecular Formula |
C21H21NO8 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-[carboxymethyl-[3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H21NO8/c1-10-12(3)29-16-7-17-15(6-14(10)16)11(2)13(21(28)30-17)4-5-18(23)22(8-19(24)25)9-20(26)27/h6-7H,4-5,8-9H2,1-3H3,(H,24,25)(H,26,27) |
InChI Key |
XKJNSOWYJTZKFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N(CC(=O)O)CC(=O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(carboxymethyl)-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furochromene core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, in the presence of an acid catalyst.
Introduction of the trimethyl groups: Methylation reactions are carried out using methyl iodide and a strong base like sodium hydride.
Attachment of the propanoyl group: This step involves the acylation of the furochromene core using propanoyl chloride in the presence of a base such as pyridine.
Formation of the glycine moiety: The final step involves the reaction of the intermediate with glycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(carboxymethyl)-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carboxymethyl group or the glycine moiety using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-(carboxymethyl)-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and biological activity.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: Use in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-(carboxymethyl)-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
The compound is structurally related to other furochromen derivatives, differing primarily in substituent patterns on the core ring and side-chain functionalization. Below is a detailed comparison with two analogs identified in the literature.
Structural and Physicochemical Differences
Table 1: Key Structural and Molecular Features
| Compound Name | CAS Number | Furochromen Substituents | Side Chain | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| N-(carboxymethyl)-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine | Not Provided | 2,3,5-trimethyl-7-oxo | N-(carboxymethyl)glycine-propanoyl | Not Provided | Not Provided |
| N-Benzyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide | 853900-00-2 | 2,3,5,9-tetramethyl-7-oxo | N-Benzylpropanamide | Not Provided | Not Provided |
| 3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-propylpropanamide | 858747-83-8 | 3,5-dimethyl-7-oxo | N-Propylpropanamide | C₁₉H₂₁NO₄ | 327.38 |
Key Observations:
Furochromen Core Modifications :
- The target compound has 2,3,5-trimethyl substituents, whereas 858747-83-8 () lacks the 2-methyl group, and 853900-00-2 () adds a 9-methyl group . Additional methyl groups may enhance lipophilicity and membrane permeability but reduce aqueous solubility.
- The 7-oxo group is conserved across all analogs, suggesting its critical role in electronic or steric interactions.
Side-Chain Functionalization: The target compound features a carboxymethyl-glycine side chain, which introduces two carboxylic acid groups. This contrasts with the N-benzylpropanamide (853900-00-2) and N-propylpropanamide (858747-83-8) groups in the analogs . The glycine moiety likely improves water solubility and provides sites for salt formation or conjugation.
Hypothesized Pharmacological Implications
- Solubility : The glycine-carboxymethyl group in the target compound may confer higher aqueous solubility than the benzyl (853900-00-2) or propylamide (858747-83-8) analogs.
- Bioavailability : Polar side chains (e.g., glycine) could enhance intestinal absorption or renal excretion compared to lipophilic substituents.
- Receptor Binding : The 9-methyl group in 853900-00-2 might sterically hinder interactions with hydrophobic binding pockets, whereas the target compound’s 2,3,5-trimethyl arrangement could optimize fit .
Q & A
Q. How can inferential statistics improve the interpretation of dose-response experiments?
- Answer : Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate IC₅₀ values. Bootstrap resampling quantifies confidence intervals, and ANOVA identifies significant differences between experimental groups. Report effect sizes (e.g., Cohen’s d) to contextualize biological relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
